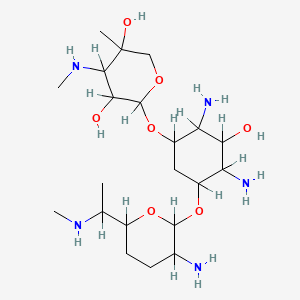
5-Deoxygentamicin C(sub 1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Deoxygentamicin C(sub 1) is a derivative of the aminoglycoside antibiotic gentamicin. Gentamicin is a clinically important antibiotic used to treat severe bacterial infections, particularly those caused by Gram-negative bacteria. The compound 5-Deoxygentamicin C(sub 1) is characterized by the absence of a hydroxyl group at the fifth position, which differentiates it from other gentamicin congeners .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Deoxygentamicin C(sub 1) involves the selective removal of the hydroxyl group at the fifth position. This can be achieved through various chemical reactions, including reduction and substitution reactions. The synthetic route typically involves the use of protecting groups to ensure selective deoxygenation at the desired position .
Industrial Production Methods: Industrial production of 5-Deoxygentamicin C(sub 1) is often carried out through fermentation processes using genetically modified strains of Micromonospora species. These strains are engineered to produce the desired compound by altering the biosynthetic pathway of gentamicin .
Chemical Reactions Analysis
Types of Reactions: 5-Deoxygentamicin C(sub 1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the structure further.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups .
Scientific Research Applications
5-Deoxygentamicin C(sub 1) has several scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationships of aminoglycosides.
Biology: Investigated for its interactions with bacterial ribosomes and its potential to overcome antibiotic resistance.
Medicine: Explored for its therapeutic potential in treating bacterial infections with reduced nephrotoxicity and ototoxicity compared to other gentamicin congeners.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-Deoxygentamicin C(sub 1) involves binding to the bacterial ribosome, specifically the 30S subunit. This binding interferes with protein synthesis by causing misreading of the mRNA, leading to the production of defective proteins. The compound’s molecular targets include the ribosomal RNA and various ribosomal proteins .
Comparison with Similar Compounds
Gentamicin C(sub 1): Contains a hydroxyl group at the fifth position.
Gentamicin C(sub 1a): Another congener with slight structural differences.
Gentamicin C(sub 2): Differentiated by its unique substitution pattern.
Uniqueness: 5-Deoxygentamicin C(sub 1) is unique due to the absence of the hydroxyl group at the fifth position, which may confer different pharmacokinetic and pharmacodynamic properties. This structural difference can result in reduced nephrotoxicity and ototoxicity, making it a potentially safer alternative to other gentamicin congeners .
Properties
CAS No. |
60768-21-0 |
|---|---|
Molecular Formula |
C21H43N5O7 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[2,4-diamino-5-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-3-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C21H43N5O7/c1-9(25-3)11-6-5-10(22)19(31-11)32-12-7-13(15(24)16(27)14(12)23)33-20-17(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3 |
InChI Key |
XKXZNTULXUJLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(C(O1)OC2CC(C(C(C2N)O)N)OC3C(C(C(CO3)(C)O)NC)O)N)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



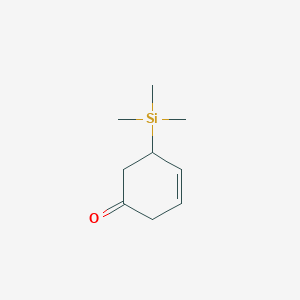
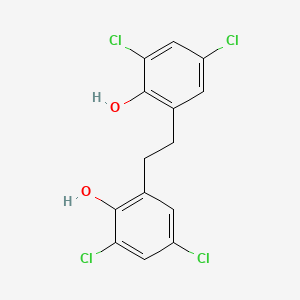

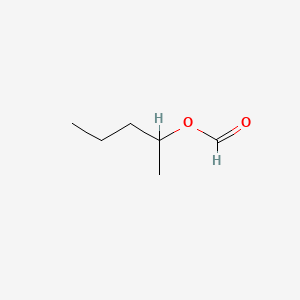
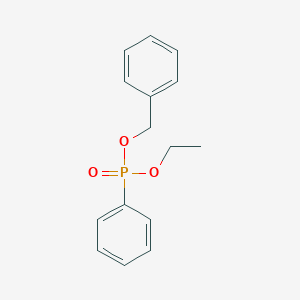
![1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea](/img/structure/B14617017.png)
![Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury](/img/structure/B14617036.png)

![[(Benzenesulfonyl)methoxy]benzene](/img/structure/B14617048.png)

![3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro-](/img/structure/B14617058.png)
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis-](/img/structure/B14617072.png)

